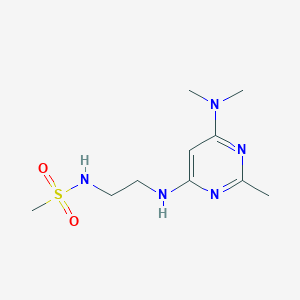
N-(2-((6-(diméthylamino)-2-méthylpyrimidin-4-yl)amino)éthyl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is an organic compound of interest for various scientific fields, including chemistry, biology, medicine, and industrial applications Its complex structure features a pyrimidine ring substituted with a dimethylamino group, as well as a methanesulfonamide moiety
Applications De Recherche Scientifique
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis, especially in the creation of complex heterocyclic compounds.
Biology: : Investigated for its potential as a ligand in binding studies involving proteins and nucleic acids.
Medicine: : Studied for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is reported that similar compounds show ph-responsive behavior . At low pH, tertiary amines are protonated to render the compound water-soluble, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups are deprotonated to render it water-insoluble .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, often through their interaction with enzymes and receptors .
Result of Action
The compound’s interaction with its targets can lead to various downstream effects, potentially influencing cellular processes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide. Factors such as pH and temperature can affect the compound’s solubility and interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 2-methylpyrimidine-4-amine and dimethylamine as the primary starting materials.
Reaction with Methanesulfonyl Chloride: : The pyrimidine compound is first reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the methanesulfonamide group.
Dimethylamino Substitution: : The next step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group. This reaction often requires a strong base (e.g., sodium hydride) and dimethylamine.
Final Coupling Step: : The final step is the coupling of the intermediate with ethylene diamine under mild heating conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide may involve continuous flow processes to optimize yield and efficiency. Process optimization techniques such as catalyst selection, temperature control, and solvent management are crucial for scaling up the synthesis for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the dimethylamino group or the methanesulfonamide moiety.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Such reactions can target the pyrimidine ring or methanesulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides, and acyl halides
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. Generally, oxidation products might include N-oxides, while reduction products might result in amine derivatives. Substitution reactions typically yield various substituted pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide exhibits unique properties due to its specific functional groups and structure. Similar compounds include:
N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide: : Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide: : Features a pyridine ring instead of a pyrimidine ring, leading to distinct interaction profiles with biological targets.
List of Similar Compounds
N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide
N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide
N-(2-(2-Dimethylaminoethyl)pyrimidin-4-yl)methanesulfonamide
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-8-13-9(7-10(14-8)15(2)3)11-5-6-12-18(4,16)17/h7,12H,5-6H2,1-4H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVTGDPDJINHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)
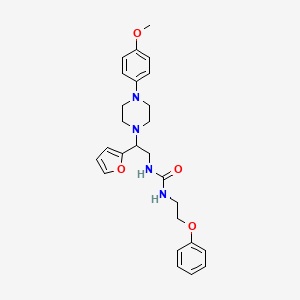
![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)
![N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2559605.png)
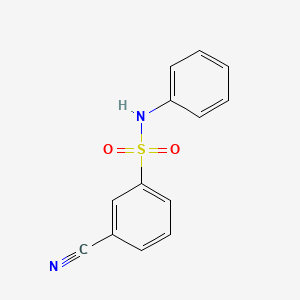
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2559608.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)
![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)
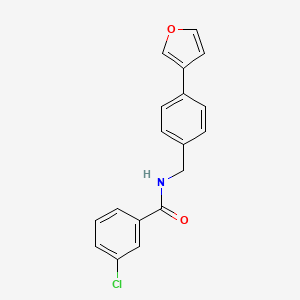
![5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide](/img/structure/B2559620.png)
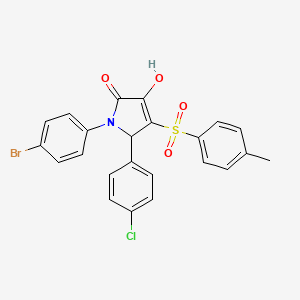

![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)
